

An In-depth Technical Guide to the Discovery and History of Hexamethyldistannane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexamethyldistannane*

Cat. No.: *B1337061*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, a cornerstone organotin reagent, has played a significant role in the advancement of organic synthesis and organometallic chemistry. This document provides a comprehensive overview of its discovery, historical synthetic methodologies, and detailed characterization data, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey to the isolation and characterization of **hexamethyldistannane** is rooted in the broader history of organotin chemistry. The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849. This pioneering work was shortly followed by Carl Löwig's investigations in 1852 into the reactions of alkyl halides with tin-sodium alloys, which produced various alkyltin compounds.

While these early explorations laid the groundwork, the first well-documented synthesis of **hexamethyldistannane** is widely attributed to Kraus and Sessions in 1925. Their work provided a reproducible method for the preparation of this key reagent, opening the door for its use in a variety of chemical transformations. The synthesis was achieved through the reaction

of trimethyltin chloride with sodium, a method conceptually related to the Wurtz reaction, which utilizes sodium to couple alkyl halides.

Physicochemical and Spectroscopic Data

Hexamethyldistannane is a colorless, low-melting solid or clear liquid that is sensitive to air.[\[1\]](#) [\[2\]](#) Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₆ H ₁₈ Sn ₂
Molecular Weight	327.63 g/mol
Melting Point	23-24 °C
Boiling Point	182 °C at 756 mmHg
Density	1.58 g/mL at 20 °C

Spectroscopic Data

The structural elucidation and characterization of **hexamethyldistannane** have been extensively supported by various spectroscopic techniques.

Spectroscopic Data

¹H NMR

Chemical Shift (δ)	~0.25 ppm (singlet)
-----------------------------	---------------------

Coupling Constants

$^2J(^{119}\text{Sn}-^1\text{H}) \approx 52 \text{ Hz}$, $^3J(^{119}\text{Sn}-^1\text{H}) \approx 2.5 \text{ Hz}$

¹³C NMR

Chemical Shift (δ)	~-8.0 ppm
-----------------------------	-----------

Coupling Constants

$^1J(^{119}\text{Sn}-^{13}\text{C}) \approx 356 \text{ Hz}$

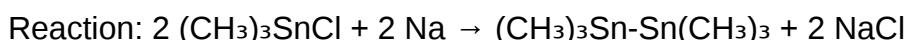
¹¹⁹Sn NMR

Chemical Shift (δ)	~-109 ppm
-----------------------------	-----------

Infrared (IR) Spectroscopy

Key Absorptions (cm^{-1})	~-2960 (C-H stretch), ~1180 (CH_3 degenerate deformation), ~760 (CH_3 rock), ~520 (Sn-C stretch)
--------------------------------------	--

Mass Spectrometry (EI)


Molecular Ion (M^+)	m/z 328 (based on ^{120}Sn)
--------------------------------	---------------------------------------

Key Fragments (m/z)	165 $[(\text{CH}_3)_3\text{Sn}]^+$, 150 $[(\text{CH}_3)_2\text{Sn}]^+$, 135 $[\text{CH}_3\text{Sn}]^+$, 120 $[\text{Sn}]^+$
---------------------	--

Experimental Protocols

Historical Synthesis: The Kraus and Sessions Method (1925)

This protocol is based on the early reported synthesis of **hexamethyldistannane**.

Materials:

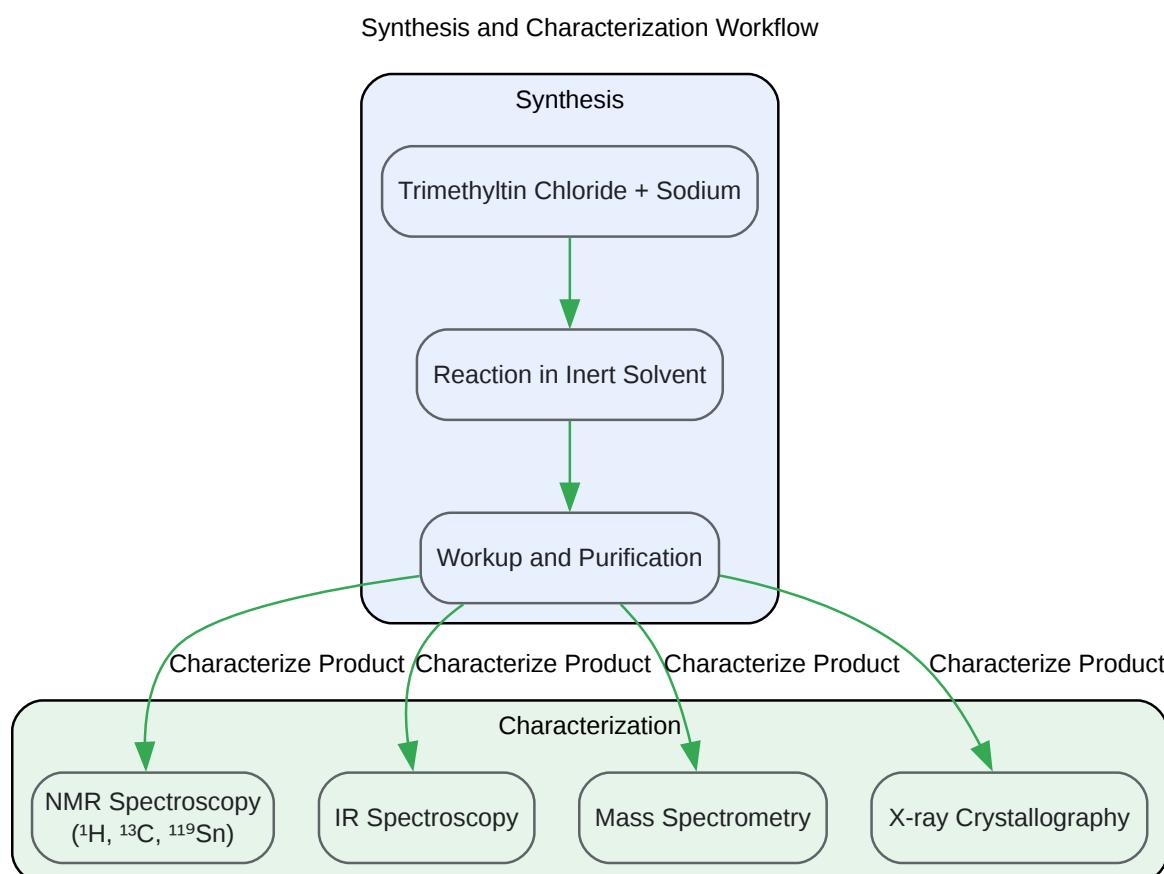
- Trimethyltin chloride ($(\text{CH}_3)_3\text{SnCl}$)

- Sodium metal (Na)
- Anhydrous diethyl ether or petroleum ether
- Liquid ammonia (for the preparation of trimethyltin sodium)

Procedure:

- A solution of trimethyltin sodium ($(CH_3)_3SnNa$) is first prepared by reacting trimethyltin chloride with sodium metal in liquid ammonia.
- The liquid ammonia is allowed to evaporate, leaving behind the solid trimethyltin sodium.
- The trimethyltin sodium is then treated with a stoichiometric amount of trimethyltin chloride in a dry, inert solvent such as petroleum ether.
- The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) for a period of time.
- The resulting mixture, containing precipitated sodium chloride, is filtered to remove the salt.
- The solvent is removed from the filtrate by distillation.
- The remaining crude **hexamethyldistannane** is then purified by vacuum distillation.

Characterization Methods

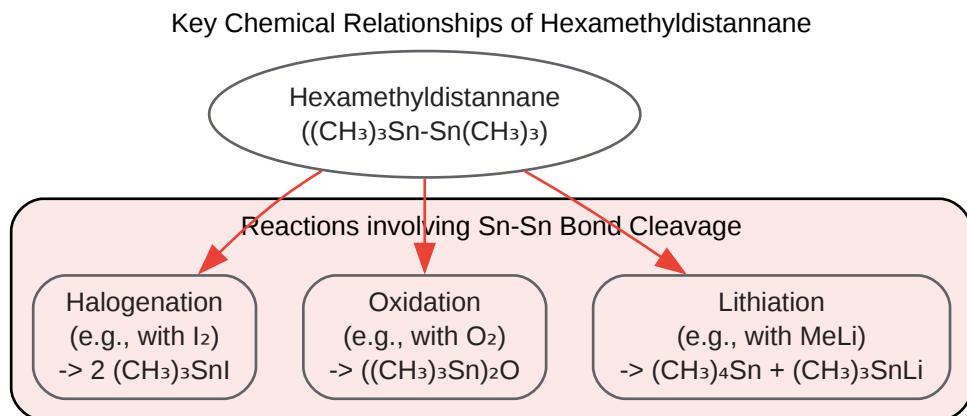

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H , ^{13}C , and ^{119}Sn NMR spectra are recorded on a standard NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as benzene-d₆ or chloroform-d₁. Chemical shifts are reported relative to tetramethylsilane (TMS) for 1H and ^{13}C , and tetramethyltin for ^{119}Sn .
- Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is used to determine the fragmentation pattern of the molecule. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the fragments are analyzed.

- X-ray Crystallography: Single crystals of **hexamethyldistannane** are grown, typically by slow cooling of a concentrated solution. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the three-dimensional arrangement of atoms in the crystal lattice.

Logical Relationships and Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **hexamethyldistannane**.



[Click to download full resolution via product page](#)

Caption: A flowchart outlining the synthesis and subsequent characterization of **hexamethyldistannane**.

Key Chemical Relationships

The utility of **hexamethyldistannane** stems from its reactivity, which is dominated by the cleavage of the Sn-Sn bond.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 661-69-8, Hexamethyldistannane | lookchem [lookchem.com]
- 2. Hexamethylditin | Hexamethyldistannane | (CH₃)₃SnSn(CH₃)₃ – Ereztech [ereztech.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Hexamethyldistannane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337061#discovery-and-history-of-hexamethyldistannane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com